BMS 181100 is classified as a piperazine derivative, specifically a substituted piperazine compound. It has been primarily investigated in the context of neuropharmacology, focusing on its effects on various neurotransmitter systems. The compound was initially developed by Bristol-Myers Squibb and has been evaluated for its efficacy in treating psychotic disorders, particularly due to its favorable receptor binding profile compared to traditional antipsychotics .
The synthesis of alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol involves several key steps:
The synthesis has been optimized for yield and enantioselectivity, with variations allowing for the production of specific enantiomers that may exhibit different pharmacological profiles .
The molecular structure of alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol can be described as follows:
The molecular formula is CHFN, and its molecular weight is approximately 295.31 g/mol .
Alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol can undergo several chemical reactions:
The mechanism of action of alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol involves:
The physical and chemical properties of alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol include:
Alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol has several potential applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3